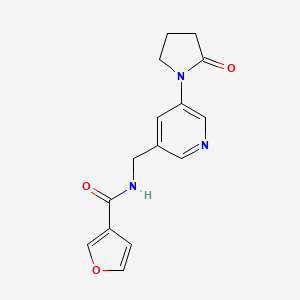

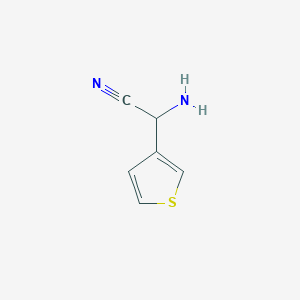

2-氨基-2-(噻吩-3-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(thiophen-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Amino-2-(thiophen-3-yl)acetonitrile, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

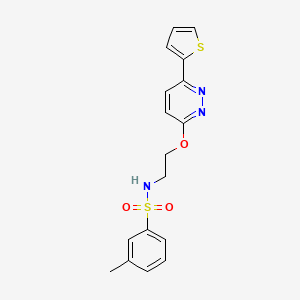

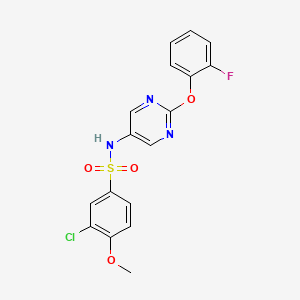

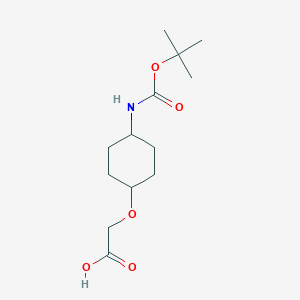

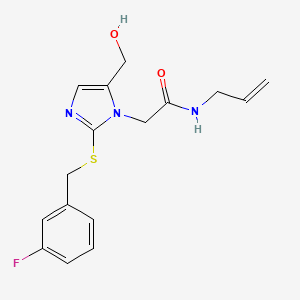

The molecular structure of 2-Amino-2-(thiophen-3-yl)acetonitrile consists of a thiophene ring attached to an acetonitrile group with an amino group at the 2-position . The InChI code for this compound is 1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 .Physical And Chemical Properties Analysis

2-Amino-2-(thiophen-3-yl)acetonitrile is a liquid at room temperature . It has a predicted melting point of 72.23°C and a predicted boiling point of approximately 262.4°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm^3, and it has a refractive index (n20D) of 1.60 .科学研究应用

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of thiophene derivatives that are biologically active. These derivatives have been studied for their potential medicinal properties, including anti-inflammatory and serotonin antagonist activities, which can be useful in treating conditions like Alzheimer’s disease .

Structural Investigation and Analysis

Researchers utilize 2-Amino-2-(thiophen-3-yl)acetonitrile in structural investigations, including Hirshfeld surface analysis, to understand molecular interactions and properties .

DNA Interaction Studies

The compound has been used in thermal denaturation studies of DNA, which helps in understanding the interaction between small molecules and nucleic acids .

Electrochemical Applications

It finds application in electrochemical studies due to its conductive properties, particularly in the preparation of potentiostatically prepared films for current density analysis .

Synthesis of Thiophene Ring

Acetylenic esters derived from this compound serve as precursors for constructing thiophene rings, which are fundamental structures in various synthetic organic chemistry applications .

Medicinal Chemistry

In medicinal chemistry, it plays a vital role as a building block for developing compounds with diverse biological effects, aiding in the advancement of new therapeutic agents .

安全和危害

The safety information for 2-Amino-2-(thiophen-3-yl)acetonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

作用机制

Target of Action

It’s worth noting that thiophene-based analogs have been found to exhibit a variety of biological activities . They have been used in the development of advanced compounds with diverse biological effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, among other effects.

Biochemical Pathways

These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, inflammation, microbial growth, and blood pressure regulation .

Result of Action

Given the broad spectrum of biological activities associated with thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVBAZCHRMIVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(thiophen-3-yl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)